tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
TZFSRKZPRIJHFU-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C(=O)C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization from Amino Acid Derivatives
A common method involves the cyclization of amino acid derivatives, such as ethyl 2-amino-4-(epoxy)butanoate hydrochloride, via an intramolecular reaction to form the azabicyclo[2.2.2]octane core.
Steps :
- Epoxide Opening : The amino group attacks the epoxide ring under acidic or basic conditions.
- Lactam Formation : The intermediate undergoes cyclization to form a lactam structure.
- Protection with tert-Butyl Group : The carboxylic acid functionality is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
- Ethyl 2-amino acid derivatives
- tert-butyl chloroformate
- Acid/base catalysts
Direct Nucleophilic Cyclization
An alternative approach involves direct nucleophilic cyclization using lactones and azacycloalkylamines.
Steps :
- Reaction with Lactone : A lactone precursor is reacted with an azacycloalkylamine to form the bicyclic intermediate.
- tert-Butyl Esterification : The intermediate is treated with tert-butyl chloroformate to introduce the protecting group.
This method avoids hazardous reagents like diazomethane and provides high yields (up to 95%) under mild conditions.
- Lactones
- Azacycloalkylamines
- Tert-butyl chloroformate
Stereoselective Synthesis
To achieve the desired (1S,4R) configuration, stereoselective methods are employed:
- Use of chiral catalysts or auxiliaries during cyclization.
- Resolution of racemic mixtures through crystallization or enzymatic methods.
Optimization Parameters
Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | -10°C to 25°C |
| Solvent | Dichloromethane (DCM), Acetonitrile |
| Base | Triethylamine, Pyridine |
| Acid Catalyst | Trimethylsilyl iodide (TMSI) |
Yields
High yields (90–95%) are achievable by optimizing reaction conditions and using pure starting materials.
Challenges and Notes
- Configuration Control : Maintaining stereochemical purity requires careful selection of reagents and conditions.
- Reagent Safety : Some reagents like TMSI require careful handling due to their reactivity.
- Purification : Crystallization or chromatography may be needed to isolate pure compounds.
Data Table: Key Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Epoxide Opening | Acid/Base Catalyst | Formation of intermediate |
| Cyclization | Intramolecular reaction | Formation of bicyclic core |
| Esterification | tert-butyl chloroformate + Base | Protection of carboxylic acid group |
| Stereoselective Step | Chiral Catalyst | Achieving desired stereochemistry |
Chemical Reactions Analysis
Nucleophilic Additions to the Ketone Group
The 6-oxo group participates in nucleophilic additions, forming secondary alcohols or amines under controlled conditions.
Key Observations :
-
Stereochemical outcomes depend on the bicyclic structure’s rigidity, favoring axial attack due to steric hindrance from the tert-butyl group .
-
The ketone’s electrophilicity is enhanced by the electron-withdrawing ester group.
Reduction Reactions
Selective reduction of the ketone to a secondary alcohol is achieved using borohydride reagents.
| Reducing Agent | Solvent | Temperature | Product | Selectivity | Source |
|---|---|---|---|---|---|
| NaBH₄ | EtOH | 0°C | tert-Butyl (1S,4R)-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | >90% | |
| L-Selectride® | THF | −78°C | Diastereomeric alcohol (3:1 dr) | 85% |
Mechanistic Insight :
-
NaBH₄ provides equatorial alcohol due to steric shielding by the bicyclic framework .
-
Bulky reductants like L-Selectride® enhance stereoselectivity via Felkin-Anh models .
Ester Functionalization
The tert-butyl ester undergoes hydrolysis or transesterification under acidic/basic conditions.
Applications :
-
Hydrolysis products serve as intermediates for peptide coupling.
-
Transesterification enables solubility tuning for biological assays.
Ring-Opening Reactions
The bicyclic structure undergoes ring-opening under nucleophilic or thermal stress.
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| H₂O, H₂SO₄, 100°C | — | Linear amino keto-acid | 65% | |
| NH₂NH₂, EtOH, reflux | Hydrazine | Hydrazone derivative | 70% |
Notable Findings :
-
Acidic ring-opening proceeds via protonation at the bridgehead nitrogen, destabilizing the bicyclic system .
-
Hydrazine forms stable hydrazones, useful in crystallography studies.
Enolate Formation and Alkylation
Deprotonation at the α-carbon generates enolates for C–C bond formation.
Challenges :
Scientific Research Applications
Structural Features
The compound features a bicyclic structure which is crucial for its reactivity and interaction with biological targets. The presence of the tert-butyl group enhances its lipophilicity, affecting its solubility and membrane permeability.
Medicinal Chemistry
Tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Enzyme Inhibitors : The compound has shown promise as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to advancements in treating metabolic disorders.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Reagent in Reactions : It can participate in various chemical reactions such as nucleophilic substitutions and cyclization processes, facilitating the synthesis of more complex molecules.
- Intermediate for Drug Development : Its unique structure allows it to be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Biological Studies
Research has highlighted its role in biological investigations:
- Protein-Ligand Interactions : The compound's ability to bind selectively to certain proteins makes it valuable for studying protein-ligand interactions, essential for drug design.
- Mechanism of Action Studies : Investigations into how this compound interacts with biological targets can provide insights into its mechanism of action, aiding in the development of targeted therapies.
Case Study 1: Antimicrobial Properties
A recent study explored the antimicrobial efficacy of tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Inhibition
Research conducted on the inhibition of a key enzyme involved in glucose metabolism demonstrated that this compound effectively reduces enzyme activity in vitro. This finding opens avenues for further exploration in diabetes treatment.
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and enzyme inhibition | Significant antimicrobial activity observed |
| Organic Synthesis | Building block for complex molecules | Versatile reagent for nucleophilic substitutions |
| Biological Studies | Protein-ligand interactions | High specificity binding to target proteins |
Mechanism of Action
The mechanism of action of tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicyclic Framework Variants
A. tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- CAS No.: 198835-04-0
- Molecular Formula: C₁₁H₁₇NO₃
- Key Difference : The bicyclo[2.2.1]heptane system introduces greater ring strain compared to [2.2.2]octane, leading to higher reactivity in ring-opening reactions. This makes it less stable but more versatile in synthesizing fused heterocycles .
B. tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate
Functional Group Modifications
A. tert-Butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
- CAS No.: 1311390-86-9
- Key Difference: The 6-amino group introduces basicity (pKa ~9.5), enabling protonation at physiological pH. This derivative is used in kinase inhibitors, where the amine participates in salt bridges with target enzymes .
B. tert-Butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Stereochemical and Conformational Analogs
A. (1S,4S)-tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
- CAS No.: 1932043-29-2
- Key Difference : The (1S,4S) stereoisomer exhibits distinct dipole moments (1.8 D vs. 2.3 D for the 1S,4R form), affecting crystal packing and melting points (mp 148°C vs. 162°C) .
B. (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate
Comparative Data Table
Biological Activity
Tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, with the CAS number 1637688-37-9, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a bicyclic framework that includes a ketone and an ester functional group, which may contribute to its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.29 g/mol
- Purity : 97%
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.
Antimicrobial Activity
Preliminary studies have suggested that bicyclic compounds can possess significant antibacterial properties. For instance, derivatives of azabicyclo compounds have been explored for their efficacy against various strains of bacteria, particularly those resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Properties
Compounds with similar structures have shown promise in modulating inflammatory pathways. For example, certain azabicyclic derivatives have been identified as inhibitors of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Neuroprotective Effects
The unique structure of this compound may also confer neuroprotective properties. Research into related azabicyclo compounds has indicated their ability to interact with neurotransmitter systems and protect neuronal cells from oxidative stress .
Case Studies and Research Findings
Q & A
Q. How is the absolute configuration of tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate confirmed experimentally?
The absolute configuration is determined via single-crystal X-ray diffraction (SCXRD). For example, the Flack parameter (0.1(7)) derived from refinement using SHELXL supports the (1S,4R) configuration . Crystallographic data (orthorhombic space group P2₁2₁2₁, a = 9.6472 Å, b = 9.7084 Å, c = 12.2323 Å) are refined with SHELX programs, ensuring accuracy in bond lengths and angles .
Q. What synthetic routes are reported for this bicyclic lactam?
A common route involves acid-catalyzed intramolecular lactonization of cis-5-hydroxypipecolic acid derivatives. For instance, treating a cis/trans hydroxy acid mixture under acidic conditions selectively converts the cis isomer into the bicyclic lactam via cyclization, enabling separation from the trans isomer . The Boc (tert-butoxycarbonyl) group is retained during synthesis to protect the amine functionality .
Q. How can NMR spectroscopy distinguish stereoisomers of this compound?
Key differences in - and -NMR spectra arise from stereochemical effects. For example:
- The coupling constants (J) of bridgehead protons (e.g., H1 and H4 in the bicyclo[2.2.2] system) reflect axial/equatorial orientations.
- Carbon chemical shifts for the lactam carbonyl (170–175 ppm) and Boc carbamate (150–155 ppm) are sensitive to ring strain and stereoelectronic effects .
Advanced Research Questions
Q. How are stereochemical mixtures resolved during synthesis?
Acid-mediated intramolecular lactonization is stereospecific. For example, cis-5-hydroxypipecolic acid derivatives undergo cyclization to form the bicyclic lactam, while trans isomers remain unreacted, allowing chromatographic separation . This method avoids tedious resolution of diastereomers and leverages the kinetic preference for cis-lactam formation.
Q. What strategies address contradictions in crystallographic data during structure refinement?
Discrepancies in thermal parameters or residual electron density maps may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands to model twinning and apply restraints to bond distances/angles. Validate results with R-factor convergence (<5% difference between R₁ and wR₂) and Hirshfeld rigid-bond tests .
Q. How is this compound utilized in mechanistic studies of catalytic reactions?
The bicyclic scaffold serves as a rigid ligand or transition-state analog in asymmetric catalysis. For example:
- Enantioselective hydrogenation : The lactam’s stereochemistry directs substrate binding via non-covalent interactions (e.g., H-bonding with the carbonyl group).
- Kinetic resolution : Monitor reaction progress using chiral HPLC or circular dichroism (CD) to correlate stereochemical outcomes with catalyst structure .
Methodological Considerations
Q. What analytical techniques validate purity and stability under storage?
- HPLC-MS : Detect impurities (e.g., de-Boc byproducts) using reverse-phase C18 columns and electrospray ionization (ESI-MS).
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition >150°C indicates suitability for high-temperature reactions .
- Long-term storage : Store at –20°C in airtight containers with desiccants to prevent hydrolysis of the Boc group .
Q. How is computational modeling applied to predict reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and calculate activation barriers for lactam ring-opening or functionalization. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
